molecular formula C13H19Cl2F3N2O B1377384 N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride CAS No. 1427379-68-7

N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride

Cat. No.: B1377384
CAS No.: 1427379-68-7
M. Wt: 347.2 g/mol
InChI Key: BHJNBXHYUJWTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride is a chemical compound with the molecular formula C13H19Cl2F3N2O. It is known for its unique structure, which includes a morpholine ring, an ethyl chain, and a trifluoromethyl group attached to an aniline moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride typically involves the reaction of 3-(trifluoromethyl)aniline with 2-chloroethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization and filtration to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring can interact with various biological targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(morpholin-4-yl)ethyl]aniline
  • 3-(trifluoromethyl)aniline
  • N-ethyl-3-(trifluoromethyl)aniline

Uniqueness

N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride is unique due to the presence of both the morpholine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-3-(trifluoromethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O.2ClH/c14-13(15,16)11-2-1-3-12(10-11)17-4-5-18-6-8-19-9-7-18;;/h1-3,10,17H,4-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJNBXHYUJWTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=CC=CC(=C2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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